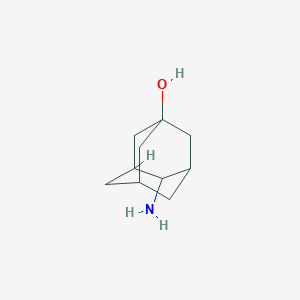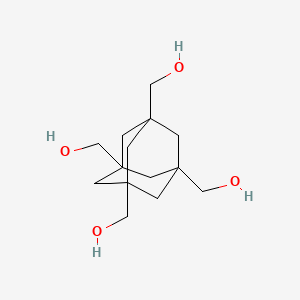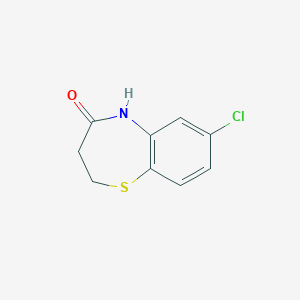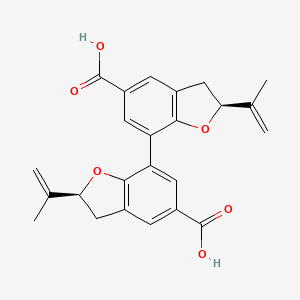
Eurycomalin A
描述
Eurycomalin A is a naturally occurring compound found in the roots of the Eurycoma longifolia plant, commonly known as Tongkat Ali. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-malarial, anti-cancer, and anti-inflammatory effects.
作用机制
Target of Action
Eurycomalin A, a compound found in the roots of Eurycoma longifolia, has been identified as a potent inhibitor of the transcription factor NF-κB . NF-κB is a key regulator of many pro-inflammatory pathways, and its inhibition results in anti-inflammatory effects .
Mode of Action
Inhibition of NF-κB can prevent the transcription of DNA into mRNA, thereby reducing the production of proteins that cause inflammation .
Biochemical Pathways
This compound affects the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses . By inhibiting NF-κB, this compound can potentially downregulate the expression of various genes involved in inflammation, thereby exerting its anti-inflammatory effects .
Result of Action
The primary result of this compound’s action is its potential anti-inflammatory effect due to the inhibition of NF-κB . This could potentially lead to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation .
生化分析
Biochemical Properties
Eurycomalin A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition is crucial as NF-κB is involved in inflammatory responses and cancer progression. Additionally, this compound interacts with other biomolecules, such as quassinoids and alkaloids, enhancing its biochemical efficacy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the NF-κB signaling pathway, leading to reduced inflammation and apoptosis in certain cancer cell lines . It also affects gene expression by modulating the transcription of genes involved in cell proliferation and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the NF-κB protein complex, inhibiting its activation and subsequent transcription of pro-inflammatory genes . This binding interaction prevents the translocation of NF-κB to the nucleus, thereby reducing inflammation. Additionally, this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical properties over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have shown that this compound has long-term effects on cellular function, including sustained inhibition of NF-κB activity and reduced inflammation . These findings suggest that this compound could be a viable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and cytotoxic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that this compound can enhance the efficacy of other therapeutic agents when used in combination .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the activity of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the conversion of this compound into more water-soluble metabolites for excretion . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, this compound is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation are influenced by its interactions with cellular proteins and lipids .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . This compound’s localization is directed by specific targeting signals and post-translational modifications, which facilitate its transport to these compartments . Additionally, the compound’s activity is influenced by its interactions with other biomolecules within these subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Eurycomalin A involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of the core quassinoid structure through a series of cyclization and oxidation reactions. Key steps often involve the use of reagents such as lithium aluminum hydride for reduction and Jones reagent for oxidation. The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Eurycoma longifolia roots. The extraction process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, are also being explored to enhance the yield and sustainability of production.
化学反应分析
Types of Reactions: Eurycomalin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogs.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often studied for their enhanced or modified biological activities.
科学研究应用
Chemistry: Eurycomalin A serves as a valuable scaffold for the synthesis of novel quassinoid derivatives with potential therapeutic applications.
Biology: The compound is used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound has shown promise in preclinical studies as an anti-malarial, anti-cancer, and anti-inflammatory agent. Its potential to modulate immune responses is also being explored.
Industry: The compound is being investigated for its potential use in the development of new pharmaceuticals and nutraceuticals.
相似化合物的比较
Eurycomalin A can be compared with other quassinoids such as:
Eurycomanone: Another quassinoid from Eurycoma longifolia with similar anti-malarial and anti-cancer properties but differing in its chemical structure and potency.
Quassin: A well-known quassinoid with bitter properties, primarily used as a flavoring agent and in traditional medicine.
Bruceantin: A quassinoid with notable anti-cancer activity, differing from this compound in its specific molecular targets and pathways.
This compound stands out due to its unique combination of biological activities and its potential for the development of new therapeutic agents.
属性
IUPAC Name |
(2S)-7-[(2S)-5-carboxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-7-yl]-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-11(2)19-9-13-5-15(23(25)26)7-17(21(13)29-19)18-8-16(24(27)28)6-14-10-20(12(3)4)30-22(14)18/h5-8,19-20H,1,3,9-10H2,2,4H3,(H,25,26)(H,27,28)/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDPIBGELAXEOZ-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3OC(C4)C(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3O[C@@H](C4)C(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


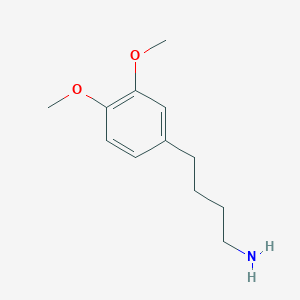
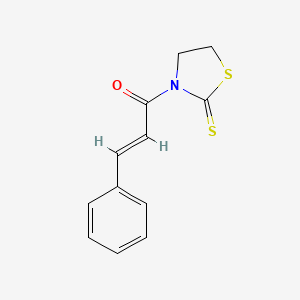
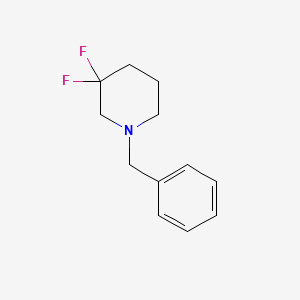
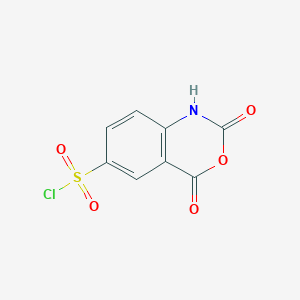
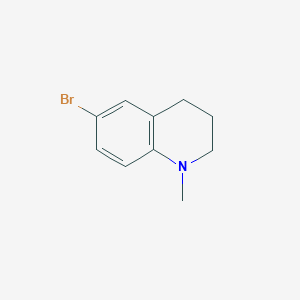
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)
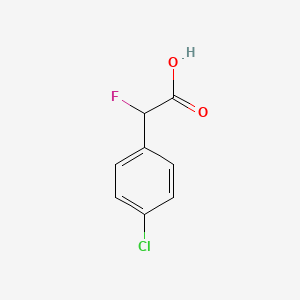
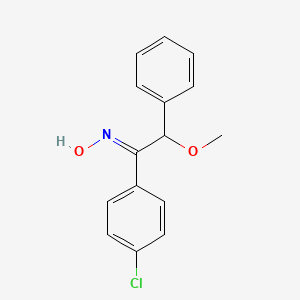
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)
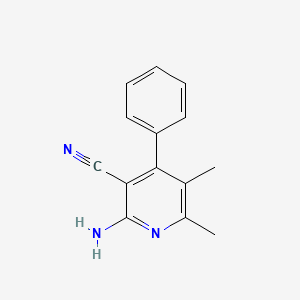
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)
